2-Furanacrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYCXHKWNFZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310614 | |
| Record name | 3-(2-Furanyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-16-5 | |
| Record name | 3-(2-Furanyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furanyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Furanacrylamide and Its Derivatives
Conventional Synthetic Routes to Furan-Acrylamide Structures
Conventional methods for the synthesis of furan-acrylamide structures often involve multi-step sequences and the use of catalysts to facilitate key bond formations. These routes are well-established and provide reliable access to the target compounds.
Multi-Step Synthesis Pathways
Multi-step synthesis is a traditional approach to constructing complex molecules like 2-furanacrylamide. These pathways typically involve the sequential formation of key intermediates. A common strategy involves the initial synthesis of a furan-containing amine followed by its reaction with an acryloyl derivative.
For instance, the synthesis of N-[(Furan-2-yl)methyl]acrylamide, a derivative of this compound, is achieved through a two-step process. The first step is the formation of furfurylamine, which is then reacted with acryloyl chloride to yield the final product. researchgate.netasianpubs.org This amidation reaction is a fundamental transformation in organic synthesis.
The general scheme for this type of multi-step synthesis can be represented as follows:
Formation of the Furan (B31954) Amine: A furan derivative with a suitable leaving group is reacted with an amine source, or a furan aldehyde is converted to an amine via reductive amination.
Amide Bond Formation: The resulting furan amine is then coupled with an activated acrylic acid derivative, such as acryloyl chloride or acrylic acid activated with a coupling agent, to form the desired furan-acrylamide.
Catalyst-Mediated Synthesis Approaches
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of this compound synthesis, catalyst-mediated approaches are employed to construct the core structure and introduce functionalities.
Amide Coupling Reactions: The formation of the amide bond in this compound is often facilitated by coupling reagents. These reagents activate the carboxylic acid group of acrylic acid, making it more susceptible to nucleophilic attack by a furan-containing amine. While not specific to furan-acrylamides, this general methodology is widely applicable.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used for the formation of carbon-carbon bonds. The Heck reaction, for example, could be envisioned as a potential route to this compound precursors by coupling a halogenated furan with an appropriate acrylamide (B121943) derivative. Although direct Heck coupling to form this compound itself is not prominently documented, the versatility of this reaction makes it a plausible strategy for accessing substituted analogs.
Novel and Emerging Synthetic Strategies for this compound
In recent years, there has been a significant shift towards the development of more efficient and sustainable synthetic methods. One-pot and cascade reactions, as well as chemo- and regioselective approaches, represent the forefront of this evolution in the synthesis of this compound and its derivatives.
One-Pot and Cascade Reactions
A hypothetical one-pot synthesis of a this compound derivative could involve the in-situ generation of a furan-containing nucleophile, which then reacts with an acrylamide precursor in the same pot.
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are critical considerations in the synthesis of substituted furan-acrylamides, where multiple reactive sites may be present on the furan ring. The ability to control the position of substitution is essential for preparing specific isomers with desired properties.
The functionalization of the furan ring is influenced by the directing effects of existing substituents. For instance, the synthesis of polysubstituted furan derivatives often relies on the careful selection of starting materials and reaction conditions to achieve the desired regiochemical outcome. Copper-mediated coupling reactions have been shown to provide a regioselective route to multisubstituted furans from ketones and β-nitrostyrenes. acs.org Such strategies could be adapted to introduce substituents at specific positions on the furan ring before or after the formation of the acrylamide moiety.
Derivatization Strategies for this compound
Derivatization of the this compound scaffold is a key strategy for modifying its physical, chemical, and biological properties. Common derivatization reactions target the amide nitrogen, the furan ring, or the acryloyl double bond.
N-Substitution: The amide nitrogen of this compound can be readily substituted with various alkyl or aryl groups. This is typically achieved by starting the synthesis with a substituted furan amine or by post-synthetic modification of the parent amide.
Furan Ring Functionalization: The furan ring is susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. The position of substitution is directed by the electron-donating nature of the oxygen atom and the electron-withdrawing effect of the acrylamide group.
Modification of the Acryloyl Moiety: The double bond of the acrylamide group can undergo various addition reactions, providing a handle for further functionalization. Additionally, the carbonyl group can be targeted for reactions such as reduction or addition of organometallic reagents.
Below is an interactive table summarizing the key synthetic strategies discussed:
| Synthetic Strategy | Description | Key Features |
| Multi-Step Synthesis | Sequential formation of intermediates leading to the final product. | Reliable, well-established, but can be time-consuming with lower overall yields. |
| Catalyst-Mediated Synthesis | Use of catalysts (e.g., palladium, coupling agents) to facilitate bond formation. | Efficient, selective, and allows for milder reaction conditions. |
| One-Pot/Cascade Reactions | Multiple reaction steps occur in a single reaction vessel without isolation of intermediates. | High efficiency, reduced waste, and shorter reaction times. |
| Chemo- & Regioselective Synthesis | Control over which functional group reacts and at which position on the molecule. | Essential for the synthesis of specific isomers of substituted derivatives. |
| Derivatization | Modification of the core this compound structure to alter its properties. | Versatile for creating a library of compounds with diverse functionalities. |
Functionalization of the Furan Ring
Modifying the furan ring is a key strategy for creating diverse this compound analogs. The aromatic nature of the furan ring allows for various transformations, although its sensitivity to strong acids or oxidizing agents requires carefully chosen reaction conditions. Advanced organocatalytic methods have been developed that proceed through temporary dearomatization of the furan ring, enabling complex functionalization.
One such approach involves an organocatalytic cascade reaction where 2-alkyl-3-furfural derivatives are transformed into dienamine intermediates. This process, which temporarily disrupts the ring's aromaticity, allows for a subsequent [4+2]-cycloaddition. The furan moiety's aromaticity is then restored in a later step of the cascade. researchgate.net This dearomatization-rearomatization strategy is a powerful tool for constructing complex molecules incorporating the furan structure.
Another sophisticated method for functionalizing the furan ring is the enantioselective vinylogous Mukaiyama aldol (B89426) reaction (VMAR). This reaction can be performed with precursors like 2-trimethylsilyloxy furan, which, when promoted by chiral catalysts derived from Cinchona alkaloids, can lead to the stereocontrolled introduction of substituents onto the furan scaffold. researchgate.net Furthermore, organocatalytic enantioselective [4+4] cycloadditions of furan ortho-quinodimethanes, activated by dearomatization, have been developed to construct challenging eight-membered cyclooctanoid rings fused to the furan core. researchgate.net
These methodologies highlight a shift towards using the furan ring not just as a static aromatic core but as a dynamic participant in complex, stereocontrolled chemical transformations.
Table 1: Methodologies for Furan Ring Functionalization
| Methodology | Precursor Example | Key Transformation | Catalyst/Reagent Example | Outcome |
| Dearomatization-Cycloaddition | 2-Alkyl-3-furfural | [4+2]-Cycloaddition | Aminocatalyst | Complex fused-ring systems |
| Vinylogous Mukaiyama Aldol Reaction | 2-Trimethylsilyloxy furan | Asymmetric aldol addition | Cinchona alkaloid derivatives | Stereocontrolled functionalization |
| Dearomatization-[4+4] Cycloaddition | Furan ortho-quinodimethanes | [4+4] Cycloaddition | Organocatalyst | Fused cyclooctanoid structures |
Modifications of the Acrylamide Moiety
The acrylamide moiety is a versatile functional group that can be synthesized and modified through several reliable methods. These modifications are crucial for tuning the electronic and steric properties of the final molecule.
A primary and widely applied method for constructing the acrylamide backbone is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as an N-substituted 2-cyanoacetamide (B1669375). ekb.eg For the synthesis of this compound derivatives, furan-2-carbaldehyde (furfural) or its substituted derivatives serve as the aldehyde component. The reaction with various N-substituted 2-cyanoacetamides under basic conditions yields the corresponding (E)-2-cyano-3-(furan-2-yl)acrylamide derivatives. ekb.egnih.gov This method is highly efficient for creating analogs with substitutions on the amide nitrogen.
The acrylamide moiety can be further elaborated. For instance, reacting 2-cyanoacetamide derivatives with carbon disulfide in the presence of a base, followed by in-situ alkylation with methyl iodide, yields 2-cyano-3,3-bis(methylthio)acrylamide (B1302505) derivatives. ekb.egresearchgate.net A similar strategy involves reacting 2-cyanoacetamide derivatives with aryl isothiocyanates to produce 3-aryl, 2-cyano, 3-methylthio acrylamide structures after alkylation. ekb.eg These methods introduce additional functionality directly onto the double bond of the acrylamide system, significantly expanding the structural diversity of accessible analogs. The reactivity of the acrylamide group as a Michael acceptor also allows for conjugate addition reactions, further expanding its synthetic utility. nih.gov
Table 2: Synthetic Modifications of the Acrylamide Moiety
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
| Knoevenagel Condensation | Furan-2-carbaldehyde + N-substituted 2-cyanoacetamide | Basic conditions | 2-Cyano-3-(furan-2-yl)acrylamide derivatives |
| Thiolation/Alkylation | 2-Cyanoacetamide + Carbon disulfide | Base, then Methyl iodide | 2-Cyano-3,3-bis(methylthio)acrylamide derivatives |
| Reaction with Isothiocyanates | 2-Cyanoacetamide + Aryl isothiocyanate | Base, then Methyl iodide | 3-Aryl-2-cyano-3-methylthio acrylamide derivatives |
Stereoselective Synthesis of this compound Analogs
The development of stereoselective synthetic routes is essential for producing specific isomers of chiral this compound analogs, as different stereoisomers can exhibit distinct biological activities. researchgate.net Research in this area focuses on using chiral catalysts or auxiliaries to control the formation of new stereocenters during the synthesis.
Organocatalysis has emerged as a particularly powerful tool for achieving high levels of stereocontrol. For example, the enantioselective functionalization of furan derivatives, which are precursors to chiral this compound analogs, can be achieved using chiral catalysts. As mentioned previously, Cinchona alkaloid-derived ammonium (B1175870) phenoxides have been successfully employed to promote enantioselective vinylogous Mukaiyama aldol reactions of 2-trimethylsilyloxy furan, demonstrating control over the formation of a new stereocenter. researchgate.net
More broadly, principles from related synthetic challenges can be applied to this compound analogs. The highly enantioselective addition of nucleophiles to electrophiles, catalyzed by bifunctional aminothioureas, is a well-established strategy in asymmetric synthesis. researchgate.net This type of catalysis, which involves activating both the nucleophile and the electrophile through non-covalent interactions, could be adapted for the stereoselective construction of complex this compound derivatives. For instance, a stereoselective Michael addition to a this compound acceptor could be catalyzed by such a system to generate a chiral product with high enantiomeric excess. researchgate.net These advanced catalytic methods are crucial for accessing optically pure analogs for detailed structure-activity relationship studies.
Table 3: Approaches to Stereoselective Synthesis
| Synthetic Approach | Catalyst/Auxiliary Type | Reaction Example | Targeted Stereochemical Outcome |
| Asymmetric Organocatalysis | Cinchona Alkaloid Derivatives | Vinylogous Mukaiyama Aldol Reaction | High enantioselectivity |
| Bifunctional Catalysis | Chiral Aminothioureas | Michael Addition | High enantiomeric excess (ee) |
| Asymmetric Cycloaddition | Chiral Organocatalysts | [4+4] Cycloaddition | High enantio- and diastereocontrol |
Chemical Reactivity and Mechanistic Investigations of 2 Furanacrylamide
Reaction Kinetics and Thermodynamic Profiles
The study of reaction rates (kinetics) and the energy changes associated with chemical equilibria (thermodynamics) provides fundamental insights into the reactivity of 2-Furanacrylamide. khanacademy.orgyoutube.com While thermodynamics indicates the extent to which a reaction is favorable, kinetics determines how fast it proceeds by defining the reaction's activation energy barrier. youtube.comlibretexts.org
Rate constants (k) and activation energies (Ea) are critical parameters that quantify the speed of a chemical reaction. libretexts.org For reactions involving this compound, these values are influenced by factors such as temperature, solvent, and the electronic nature of the reacting partners. In the context of cycloaddition reactions, the electron-withdrawing nature of the acrylamide (B121943) substituent deactivates the furan (B31954) ring, leading to higher activation energies and consequently slower reaction rates compared to electron-rich furans. nih.gov
Experimental determination of these parameters often involves monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or UV-Vis spectrophotometry. The Arrhenius equation is then used to calculate the activation energy from rate constants measured at different temperatures. stanford.edu
Table 1: Representative Activation Energies for Diels-Alder Reactions of Furan Derivatives This table presents typical data for related furan compounds to illustrate the electronic effects applicable to this compound.
| Furan Diene | Dienophile | Solvent | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Furan | Maleic Anhydride | Dioxane | 75-85 |
| 2-Methylfuran | Maleic Anhydride | Dioxane | 65-75 |
Note: The presence of an electron-withdrawing group, such as in a 2-furoic acid derivative, generally increases the activation energy for a normal-electron-demand Diels-Alder reaction.
Thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—define the position of equilibrium for a reversible reaction. libretexts.org The Diels-Alder reaction of furans is a notable example of a reversible process where the stability of the resulting adduct is a key consideration. nih.gov
Enthalpy (ΔH): Represents the change in heat content. The formation of new sigma bonds makes the forward Diels-Alder reaction exothermic (negative ΔH).
Entropy (ΔS): Represents the change in disorder. The combination of two molecules into one results in a decrease in entropy (negative ΔS).
Gibbs Free Energy (ΔG): Determined by the equation ΔG = ΔH - TΔS, it indicates the spontaneity of a reaction. Because ΔS is negative, the TΔS term becomes more significant at higher temperatures, which can make ΔG positive and favor the reverse (retro-Diels-Alder) reaction. researchgate.net
Table 2: Illustrative Thermodynamic Data for Furan Diels-Alder Reactions This table provides example thermodynamic values for furan-maleimide cycloadditions to demonstrate general principles.
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |
|---|---|---|---|
| Furan + Maleimide (B117702) ⇌ Adduct | -60 to -80 | -120 to -150 | -25 to -40 |
Note: These values illustrate that the reactions are typically enthalpically driven but entropically disfavored.
Cycloaddition Reactions Involving the Furan and Acrylamide Moieties
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a significant class of transformations for this compound. libretexts.org These reactions are characterized by their high stereospecificity and atom economy. msu.edu
The [4+2] Diels-Alder cycloaddition is the most prominent reaction involving the furan ring of this compound, which acts as the four-π-electron diene component. nih.gov Despite the deactivating effect of the electron-withdrawing acrylamide group, the furan ring can react with electron-deficient dienophiles, such as maleimides or maleic anhydride. nih.govresearchgate.net The reaction rate can be enhanced by using water as a solvent, which promotes the aggregation of nonpolar reactants. nih.gov
The stereochemical outcome of the Diels-Alder reaction is highly controlled, typically yielding a mixture of endo and exo diastereomers. rsc.org
Endo Adduct: This product is formed through a transition state with a secondary orbital interaction between the substituent on the dienophile and the developing pi bond of the diene. It is generally the kinetically favored product, forming faster at lower temperatures. rsc.org
Exo Adduct: This product is sterically less hindered and therefore thermodynamically more stable. nih.gov
At elevated temperatures, the kinetically favored endo adduct can undergo a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo product. researchgate.netrsc.org Therefore, reaction temperature is a critical parameter for controlling the diastereomeric ratio. researchgate.net
While the Diels-Alder reaction is the most studied cycloaddition for furan systems, other pericyclic reactions are theoretically possible, though less common. msu.edu
Electrocyclic Reactions: These are intramolecular reactions involving a conjugated π-system that forms a ring by converting a π-bond into a σ-bond. For this compound, this would require significant structural modification to create an appropriate polyene system.
Sigmatropic Rearrangements: These concerted intramolecular reactions involve the migration of a σ-bond across a π-electron system. The potential for such rearrangements in this compound or its derivatives would depend on the specific substrates and reaction conditions.
The high aromatic character of the furan ring makes it less prone to participate in pericyclic reactions other than the Diels-Alder cycloaddition, which temporarily disrupts the aromaticity but leads to a stable bicyclic adduct. nih.gov
Electrophilic and Nucleophilic Reactivity of the Alpha,Beta-Unsaturated Carbonyl System
The acrylamide moiety of this compound is an α,β-unsaturated carbonyl system, which possesses distinct sites for both electrophilic and nucleophilic attack. chemrxiv.org An electrophile is a species that accepts an electron pair, while a nucleophile donates an electron pair to form a new covalent bond. masterorganicchemistry.comlibretexts.org
The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system. The carbonyl oxygen withdraws electron density, making the carbonyl carbon electrophilic and, through resonance, rendering the β-carbon electron-deficient (electrophilic) as well.
This electronic arrangement makes this compound a classic Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols or amines, can attack the electrophilic β-carbon in a conjugate addition reaction (Michael addition). nih.gov The rate and success of this reaction are influenced by the nucleophilicity of the attacking species and the electrophilicity of the β-carbon. rsc.org Steric hindrance around the reaction site can also affect reactivity. libretexts.org The furan ring and the amide group's substituents can modulate the electron density of the conjugated system, thereby fine-tuning its reactivity towards various nucleophiles.
Radical Reactions and Polymerization Mechanisms
The vinyl group in this compound is susceptible to radical attack, making it a suitable monomer for radical polymerization. This process involves the initiation, propagation, and termination of polymer chains through free radical intermediates.
Radical Initiated Polymerization
The free radical polymerization of N-[(Furan-2-yl)methyl]acrylamide (FMA), a structurally analogous monomer to this compound, has been investigated to elucidate the kinetics and mechanism of this class of compounds. researchgate.netresearchgate.net In a study utilizing benzoyl peroxide (BPO) as the initiator in a toluene (B28343) solvent under an inert nitrogen atmosphere, the polymerization of FMA was systematically examined. researchgate.netresearchgate.net
The rate of polymerization (R_p) was found to be dependent on both the monomer and initiator concentrations. The experimentally determined rate law was established as: researchgate.netresearchgate.net
R_p = k[BPO]^0.51 [FMA]^1.69 researchgate.netresearchgate.net
This rate equation suggests that the polymerization kinetics deviate from the classical model, which typically shows a first-order dependence on the monomer concentration. The higher-order dependence on the monomer concentration (1.69) indicates a more complex polymerization mechanism, potentially involving monomer-monomer or monomer-polymer interactions that influence the propagation rate. researchgate.netresearchgate.net The exponent for the initiator concentration (0.51) is in close agreement with the theoretical value of 0.5 for conventional radical polymerization, suggesting a bimolecular termination mechanism. researchgate.netresearchgate.net
Table 1: Kinetic Data for the Radical Polymerization of N-[(Furan-2-yl)methyl]acrylamide (FMA)
| Parameter | Value | Reference |
| Initiator Order | 0.51 | researchgate.netresearchgate.net |
| Monomer Order | 1.69 | researchgate.netresearchgate.net |
| Overall Activation Energy | 84 kJ mol⁻¹ | researchgate.netresearchgate.net |
Data obtained from the polymerization of FMA using BPO as the initiator in toluene.
Confirmation of the polymerization of the furan-substituted acrylamide was achieved through Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the characteristic absorption band for the olefinic C=C stretching at approximately 1620 cm⁻¹ in the polymer spectrum confirmed the conversion of the monomer's vinyl group into the polymer backbone. researchgate.netresearchgate.net
Controlled Polymerization Techniques
While conventional free radical polymerization offers a straightforward route to synthesizing polymers from this compound, it provides limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful tools for the synthesis of well-defined polymers.
Although specific studies on the controlled polymerization of this compound are not extensively documented, the application of these techniques to other acrylamide-based monomers provides a framework for potential synthetic strategies. For instance, RAFT polymerization has been successfully employed for the controlled polymerization of various acrylamide monomers, yielding polymers with predictable molecular weights and narrow polydispersity indices (Đ). mdpi.com The key to a successful RAFT polymerization lies in the appropriate selection of a chain transfer agent (CTA) that is suitable for the specific monomer. mdpi.com
Similarly, ATRP has been utilized for the polymerization of acrylamide in aqueous media, demonstrating the feasibility of achieving controlled polymerization under certain conditions. researchgate.net However, challenges in the ATRP of acrylamides, such as catalyst complexation with the amide group, can sometimes lead to a loss of control over the polymerization. cmu.edu The successful application of these controlled polymerization techniques to this compound would enable the synthesis of block copolymers, star polymers, and other complex architectures, thereby expanding the potential applications of the resulting materials. Further research is required to identify the optimal conditions, including the choice of catalyst/ligand system for ATRP or the appropriate CTA for RAFT, to achieve controlled polymerization of this compound.
Thermal Degradation and Formation Mechanisms of Furan and Acrylamide Moieties
The thermal stability and degradation behavior of polymers derived from this compound are critical parameters for their processing and end-use applications. The presence of both furan and acrylamide moieties in the polymer structure suggests a complex thermal degradation profile.
Studies on the thermal degradation of poly(N-isopropylacrylamide) (PNIPA), a well-known substituted polyacrylamide, indicate a multi-stage degradation process. Thermogravimetric analysis (TGA) of PNIPA typically shows good thermal stability up to around 300 °C, followed by a main degradation stage between approximately 350 °C and 440 °C, where the complete decomposition of the polymer chain occurs. mdpi.com
For polymers containing furan rings, thermal degradation can proceed through various pathways. The pyrolysis of furan-based polyamides has been shown to result in degradation temperatures around 300-370 °C, with the specific temperature depending on the polymerization method and resulting polymer structure. frontier-lab.com The degradation of furan-based polyester (B1180765) amides has been investigated using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). researchgate.netyoutube.com This method allows for the identification of the volatile products formed during thermal decomposition, providing insights into the degradation mechanism. The pyrolysis temperatures are selected based on the thermogravimetric data to analyze the sample before and after major thermal decomposition events. researchgate.net
The thermal degradation of a polymer derived from this compound would likely involve a combination of reactions characteristic of both polyacrylamides and furan-containing polymers. This could include side-chain scission, depolymerization, and fragmentation of the furan ring. The specific products formed would depend on the degradation temperature and atmosphere. Techniques such as TGA coupled with FTIR or MS can be employed to analyze the evolved gases and understand the degradation pathways.
Advanced Spectroscopic and Structural Elucidation of 2 Furanacrylamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 2-Furanacrylamide. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms and π-systems causing deshielding effects that shift signals downfield. oregonstate.edu
In the ¹H NMR spectrum, the protons on the furan (B31954) ring and the vinyl group appear at distinct chemical shifts. The furan protons typically resonate in the aromatic region, while the vinyl protons are further downfield due to the influence of the adjacent electron-withdrawing carbonyl group. The amide (-NH₂) protons often appear as a broad signal.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the amide is characteristically found at the lowest field (highest ppm value). The carbons of the furan ring and the vinyl group appear in the sp² region (approx. 100-150 ppm). rsc.orghmdb.ca
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted and may vary based on solvent and experimental conditions. sigmaaldrich.compitt.edu)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |
| 1 | ¹H | 5.8 - 6.2 | Broad singlet | - | Amide (-NH₂) |
| 2 | ¹H | 6.4 - 6.6 | Doublet | J = ~15.5 | Vinyl CH |
| 3 | ¹H | 7.4 - 7.6 | Doublet | J = ~15.5 | Vinyl CH |
| 4 | ¹H | 6.5 - 6.7 | Doublet of doublets | J = ~3.5, ~1.8 | Furan H4 |
| 5 | ¹H | 6.8 - 7.0 | Doublet | J = ~3.5 | Furan H3 |
| 6 | ¹H | 7.5 - 7.7 | Doublet | J = ~1.8 | Furan H5 |
| 7 | ¹³C | 165 - 168 | - | - | Carbonyl (C=O) |
| 8 | ¹³C | 115 - 118 | - | - | Vinyl CH |
| 9 | ¹³C | 130 - 133 | - | - | Vinyl CH |
| 10 | ¹³C | 148 - 151 | - | - | Furan C2 |
| 11 | ¹³C | 112 - 115 | - | - | Furan C3 |
| 12 | ¹³C | 110 - 113 | - | - | Furan C4 |
| 13 | ¹³C | 144 - 147 | - | - | Furan C5 |
To unambiguously assign each signal and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. emerypharma.comfrontiersin.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the two vinyl protons and adjacent protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduresearchgate.net It is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the vinyl proton nearest the furan ring to the furan's C2 carbon, and from the vinyl proton adjacent to the amide to the carbonyl carbon, confirming the connectivity of the major fragments.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Significance |
| COSY | Vinyl H (α) ↔ Vinyl H (β) | - | Confirms the acryloyl moiety. |
| Furan H3 ↔ Furan H4 | - | Confirms furan ring connectivity. | |
| Furan H4 ↔ Furan H5 | - | Confirms furan ring connectivity. | |
| HSQC | Each protonated carbon's signal will correlate with its attached proton. | - | Directly links ¹H and ¹³C signals for unambiguous assignment. |
| HMBC | Vinyl H (β) | C=O, Furan C2 | Connects the vinyl group to the amide and furan moieties. |
| Furan H3 | Furan C2, C4, C5 | Confirms furan ring structure. | |
| Amide NH₂ | C=O, Vinyl Cα | Confirms the amide group's position. |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. upi.edu These methods are excellent for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies. acenet.edulibretexts.org
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acenet.edu The spectrum of this compound is expected to show distinct bands corresponding to its constituent functional groups.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3100 | N-H Stretch | Amide (-NH₂) |
| 3150 - 3000 | C-H Stretch | Furan Ring & Vinyl (=C-H) |
| ~1670 | C=O Stretch (Amide I) | Carbonyl |
| ~1620 | N-H Bend (Amide II) | Amide |
| ~1600 | C=C Stretch | Alkene & Furan Ring |
| 1580 - 1400 | C=C Stretch | Furan Ring |
| ~1015 | C-O-C Stretch | Furan Ring Ether Linkage |
| 1000 - 650 | =C-H Bend | Alkene & Furan (out-of-plane) |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. metrohm.com While many vibrational modes are active in both techniques, some are uniquely or more strongly observed in one over the other due to molecular symmetry and polarity rules.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by many orders of magnitude. edinst.comnih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. frontiersin.orgamericanpharmaceuticalreview.com The effect arises from localized surface plasmon resonance, creating "hot spots" of intense electromagnetic fields that dramatically increase the Raman scattering cross-section. edinst.com For this compound, SERS could be employed for trace-level detection or for obtaining high-quality spectra from very small sample quantities. metrohm.com The SERS spectrum may show slight shifts in peak positions and changes in relative intensities compared to the conventional Raman spectrum due to interactions between the molecule and the metal surface. americanpharmaceuticalreview.com
Interactive Data Table: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3080 | C-H Stretch | Furan Ring & Vinyl (=C-H) |
| ~1665 | C=O Stretch | Carbonyl (Amide I) |
| ~1610 | C=C Stretch | Alkene |
| 1550 - 1350 | Ring Stretching | Furan Ring |
| ~1140 | C-C Stretch | Acryloyl Skeleton |
| ~880 | Ring Breathing | Furan Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. bu.edu.eg It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wpmucdn.comchemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. savemyexams.comlibretexts.org
For this compound (C₇H₇NO₂), the molecular weight is approximately 137.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and the furan ring.
Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 137 | [C₇H₇NO₂]⁺ | - | Molecular Ion (M⁺) |
| 120 | [C₇H₆NO]⁺ | •OH | Loss of hydroxyl radical from a rearranged ion |
| 93 | [C₅H₅O]⁺ | •CONH₂ | Cleavage of the amide group |
| 92 | [C₆H₄O]⁺ | •CHO, H | Furan ring fragmentation |
| 68 | [C₄H₄O]⁺ | C₃H₃NO | Loss of acrylamide (B121943) moiety |
| 65 | [C₅H₅]⁺ | CO, C₂H₂NO | Complex rearrangement and fragmentation |
| 44 | [CONH₂]⁺ | C₆H₅O• | Formation of the amide cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, enabling differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.cominnovareacademics.in For this compound, with a chemical formula of C₇H₇NO₂, HRMS provides an exact mass that serves as a primary confirmation of its identity.
The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for mass measurements with an accuracy typically within 5 ppm. researchgate.net This precision is crucial for distinguishing the target analyte from potential background interferences or similarly massed impurities. bioanalysis-zone.comresearchgate.net The calculated monoisotopic mass of the protonated molecule of this compound, [M+H]⁺, is a key data point obtained from HRMS analysis.
| Compound | Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|---|
| This compound | C₇H₇NO₂ | [M+H]⁺ | 138.05495 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing its resulting product ions. nationalmaglab.orgwikipedia.org This process, often achieved through collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.orgnih.gov
For this compound ([M+H]⁺, m/z ≈ 138.05), the fragmentation pattern would be expected to show characteristic losses related to its furan and acrylamide moieties. In MS/MS analysis, the precursor ion is isolated, subjected to fragmentation, and the resulting product ions are detected. nationalmaglab.org Based on the known fragmentation of related structures like acrylamide and furan derivatives, a plausible fragmentation pathway can be proposed.
The fragmentation of acrylamide itself typically involves the transition of the parent ion (m/z 72) to a major product ion at m/z 55, corresponding to the loss of ammonia (B1221849) (NH₃). brieflands.comjfda-online.com Similarly, furan derivatives often show fragmentation pathways involving the furan ring or its side chains. ethz.ch For this compound, the primary fragmentation would likely involve the cleavage of the amide group and fragmentation of the acryloyl side chain.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 138.05 | 121.05 | NH₃ (Ammonia) | Furan-2-ylpropenoyl cation |
| 138.05 | 93.03 | CONH (Carboxamide radical) | Vinylfuran cation |
| 138.05 | 68.02 | C₃H₃NO (Acrylamide moiety) | Furanyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnih.gov The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the crystal's unit cell dimensions and symmetry (space group). nih.gov
| Parameter | Value for (E)-3-(furan-2-yl)acrylonitrile researchgate.net |
|---|---|
| Chemical Formula | C₇H₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7589(5) |
| b (Å) | 19.493(2) |
| c (Å) | 8.4180(10) |
| β (°) | 98.855(5) |
| Volume (ų) | 601.98(13) |
| Z (molecules/unit cell) | 4 |
Advanced Electron Microscopy Techniques (e.g., Electron Energy-Loss Spectroscopy for Chemical Characterization)
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in conjunction with a Transmission Electron Microscope (TEM) that provides information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. measurlabs.comjeol.com It analyzes the energy distribution of electrons that have passed through a thin sample, identifying the energy losses they have undergone due to inelastic scattering. jeol.com
EELS analysis of an organic compound like this compound can provide valuable chemical characterization. The spectrum is typically divided into two regions: the low-loss region (up to ~50 eV) and the core-loss region (above ~50 eV). jeol.comdectris.com
Low-Loss Region : This region reveals information about the valence electrons. For this compound, it would show peaks corresponding to π-π* transitions within the furan ring's conjugated system and the acrylamide double bond. researchgate.net It can also reveal plasmon peaks, which are collective oscillations of valence electrons. jeol.com
Core-Loss Region : This region is characterized by sharp ionization edges corresponding to the excitation of core-level electrons. The energy of these edges is specific to each element, allowing for elemental mapping. measurlabs.comdectris.com For this compound (C₇H₇NO₂), one would expect to see the K-edges for carbon (~284 eV), nitrogen (~401 eV), and oxygen (~532 eV). acs.org Furthermore, the fine structure of these edges (Energy-Loss Near-Edge Structure, ELNES) can provide information about the local bonding environment and oxidation states of the atoms. acs.orgaps.org
| EELS Region | Expected Feature | Origin in this compound |
|---|---|---|
| Low-Loss (~0-50 eV) | π-π* transition peaks | Conjugated system of the furan ring and C=C double bond |
| Low-Loss (~0-50 eV) | σ-σ* transition peaks | Single bonds within the molecule |
| Core-Loss (~284 eV) | Carbon K-edge | Carbon atoms |
| Core-Loss (~401 eV) | Nitrogen K-edge | Nitrogen atom in the amide group |
| Core-Loss (~532 eV) | Oxygen K-edge | Oxygen atoms in furan ring and carbonyl group |
Computational Chemistry and Theoretical Modeling of 2 Furanacrylamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure and properties of molecules. plos.orgornl.gov These calculations are essential for understanding the fundamental behavior of a compound at the atomic and electronic levels. arxiv.org
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on using the spatially dependent electron density as the fundamental variable, which simplifies calculations compared to methods based on the many-electron wave function. wikipedia.orgmpg.de DFT is widely used for its balance of computational cost and accuracy in predicting molecular properties. wikipedia.orgnih.gov
For 2-Furanacrylamide, DFT calculations can elucidate its electronic characteristics. Key analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comdergipark.org.tr A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. irjweb.comresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deq-chem.com It examines charge delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.trnumberanalytics.com The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance, providing insights into molecular stability. numberanalytics.comnih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. dergipark.org.tr It illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dergipark.org.trresearchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. irjweb.com |
| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. irjweb.com |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability. irjweb.comschrodinger.com |
| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule. nih.gov |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without using experimental data. uib.no Methods like Hartree-Fock (HF) and post-HF methods such as Møller–Plesset (MP2) perturbation theory fall under this category. kallipos.grornl.gov They are often used to obtain highly accurate molecular properties and to validate results from DFT calculations. sigmaaldrich.com
For this compound, ab initio calculations can be used to determine:
Optimized Molecular Geometry: These methods can predict bond lengths, bond angles, and dihedral angles in the ground state with high accuracy. sigmaaldrich.com
Vibrational Frequencies: Calculation of vibrational spectra (IR and Raman) is a common application. researchgate.net By analyzing the vibrational modes, one can identify characteristic functional groups and compare theoretical spectra with experimental data to confirm the molecular structure. mdpi.comnepjol.infonih.gov The potential energy distribution (PED) analysis helps in assigning the calculated vibrational frequencies to specific molecular motions. mdpi.comnepjol.info
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(N-H) asym | ~3400 | Asymmetric stretching of the amine group. nepjol.info |
| ν(C=O) | ~1780 | Stretching of the carbonyl group. nepjol.info |
| ν(C=C) | ~1640 | Stretching of the carbon-carbon double bond in the acrylamide (B121943) backbone. nepjol.info |
| ν(C-O-C) furan (B31954) | ~1100 | Stretching of the furan ring ether linkage. mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bonvinlab.orgmdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information on the conformational dynamics, flexibility, and thermodynamic properties of a system. cresset-group.comnih.gov
MD simulations are a powerful tool for exploring the conformational landscape of a molecule. cresset-group.com By simulating the molecule's movement over a period, researchers can identify low-energy, stable conformations and understand the transitions between them. biorxiv.org For this compound, the flexibility arises from the rotation around the single bonds connecting the furan ring, the vinyl group, and the amide group. MD simulations can map the potential energy surface related to these rotations, revealing the most probable conformations in a given environment. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. cresset-group.combiorxiv.org
Prediction of Reactivity and Reaction Pathways
Computational methods are increasingly used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. cecam.orgrsc.org
Reactivity Descriptors: Based on DFT calculations, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can quantify the reactivity of this compound. scispace.comirjweb.com As mentioned, the MEP can identify the most likely sites for chemical attack. dergipark.org.tr
Reaction Pathway Modeling: Computational tools can model the entire course of a chemical reaction. This involves locating the transition state (TS) structures that connect reactants to products on the potential energy surface. wikipedia.org The energy barrier (activation energy) associated with the TS determines the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be identified. researchgate.net For instance, computational models can be used to study the formation of furan and acrylamide compounds during processes like the Maillard reaction. sigmaaldrich.commdpi.com Deep learning and other machine learning approaches are also emerging as powerful tools for predicting reaction outcomes and discovering new reaction pathways. rsc.orgnih.govgenome.jp
Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational chemistry, aimed at identifying the highest energy point along a reaction coordinate. The structure and energy of the transition state dictate the kinetics of a chemical reaction. For this compound, transition state analysis can be applied to understand its synthesis, degradation, and reactivity, such as its susceptibility to nucleophilic attack (Michael addition) at the acrylamide moiety.
Methodology: Density Functional Theory (DFT) is a common method for locating transition states. ccsenet.org Functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)) are frequently used to optimize the geometries of reactants, products, and the transition state. ccsenet.org The transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. ccsenet.org Advanced methods can model the influence of solvent, which is crucial for reactions in biological media. researchgate.net
Research Findings: While specific transition state analyses for this compound are not extensively documented in publicly available literature, studies on similar α,β-unsaturated systems, such as the Michael addition to nitrostyrene (B7858105) or the SN2 reaction mechanism, provide a framework for what such an analysis would entail. sciforum.netwikipedia.org For the Michael addition of a nucleophile (e.g., a thiol group from a cysteine residue in a protein) to the β-carbon of the acrylamide group, a transition state would involve the partial formation of the new carbon-nucleophile bond and the re-hybridization of the α and β carbons.
Computational studies on the formation of acrylamide in food have shown that it can be formed from asparagine and reducing sugars at high temperatures. researchgate.net The reaction proceeds through several intermediates and transition states. Although this compound is not directly formed in this process, the underlying chemistry of the acrylamide group is relevant.
A hypothetical transition state calculation for the addition of a methylthiolate nucleophile to this compound could be summarized as follows:
Table 1: Hypothetical DFT Calculation Data for a Transition State
| Parameter | Value | Description |
| Method | DFT (B3LYP/6-31+G*) | Level of theory used for the calculation. |
| Reactant Energy | -875.4 Hartree | Energy of the separated this compound and methylthiolate. |
| Transition State Energy | -875.2 Hartree | Energy of the transition state structure. |
| Product Energy | -876.0 Hartree | Energy of the final adduct. |
| Activation Energy (ΔG‡) | 125.5 kJ/mol | The energy barrier for the reaction to occur. |
| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming a true transition state. |
Note: This table is illustrative and not based on published experimental data for this compound.
Energy Landscape Mapping
Energy landscape mapping provides a comprehensive view of all possible conformations of a molecule and the energetic pathways between them. For this compound, this involves understanding the rotational barriers around its single bonds, such as the C-C bond connecting the furan ring and the acrylamide group, and the C-N bond of the amide. These conformations can influence how the molecule fits into a protein's binding site.
Methodology: Mapping the energy landscape typically involves systematic conformational searches or molecular dynamics (MD) simulations. wikipedia.org By rotating specific dihedral angles in small increments and calculating the energy at each step, a potential energy surface can be generated. MD simulations allow the molecule to explore its conformational space over time, revealing stable low-energy states and the transitions between them. nih.gov
Research Findings: Specific energy landscape maps for this compound are not readily available. However, studies on the folding of proteins and the binding of ligands show that the energy landscape is often rugged, with multiple local minima (stable conformations) and high-energy barriers separating them. frontiersin.org For this compound, we can predict that the planar conformations, where the furan ring and the acrylamide group are coplanar, would be energetically favorable due to extended π-conjugation. Rotations around the central C-C bond would lead to higher energy states.
The relative energies of different conformers can be calculated, providing a picture of the conformational preferences of the molecule.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Dihedral Angle (Furan-Acrylamide) | Relative Energy (kJ/mol) | Conformation Description |
| 0° | 0.0 | s-trans, planar (most stable) |
| 45° | 8.5 | Twisted |
| 90° | 15.2 | Perpendicular (highest energy) |
| 135° | 7.8 | Twisted |
| 180° | 2.1 | s-cis, planar (local minimum) |
Note: This table is for illustrative purposes to demonstrate the concept of an energy landscape.
Computational Prediction of Protein-Ligand Interactions
A significant application of computational chemistry is in predicting how a small molecule like this compound might interact with a protein target. This is crucial for understanding its potential biological activity and for drug discovery.
Molecular Docking and Scoring Functions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. acs.org The process involves sampling many possible conformations of the ligand within the binding site and scoring them to identify the most stable binding mode.
Methodology: Docking programs use algorithms to place the ligand in the binding pocket and a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net Scoring functions can be based on force fields (like in molecular mechanics), empirical data, or knowledge-based potentials. researchgate.net They approximate the binding free energy by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. acs.org
Research Findings: While there are no specific, published docking studies focused solely on this compound, research on related furan-containing molecules and acrylamide derivatives provides valuable insights. For instance, furan derivatives have been docked into the active sites of enzymes like urease and cyclooxygenase (COX) to explore their inhibitory potential. researchgate.netresearchgate.net Acrylamide itself is known to form adducts with proteins, particularly by reacting with cysteine residues, suggesting that this compound could potentially bind covalently to certain proteins. ebi.ac.ukgoogle.com A patent for N-(2-furylmethyl)-α-cyano-2-furanacrylamide suggests its potential as an inhibitor of the STAT3 protein, implying a likely binding interaction. nih.gov
A hypothetical docking study of this compound into the active site of a protein kinase might yield the following results:
Table 3: Illustrative Molecular Docking Results for this compound
| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interactions Predicted |
| AutoDock Vina | Vina Score | -6.8 | Hydrogen bond from amide N-H to Asp145; Pi-stacking of furan ring with Phe80. |
| GOLD | ChemScore | -7.5 | Hydrogen bond from amide C=O to Lys23; Hydrophobic interaction with Leu120. |
| Glide | GlideScore | -7.2 | Hydrogen bond from amide N-H to Asp145; van der Waals contacts with Val30. |
Note: This table is a hypothetical representation of typical docking output and does not reflect results from a specific published study on this compound.
Binding Free Energy Calculations
While docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate binding free energy calculations. These methods explicitly account for entropic and solvent effects.
Methodology: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are more computationally intensive but generally more accurate than docking scores. nih.gov FEP involves creating a thermodynamic cycle to alchemically "mutate" one ligand into another or into nothing, allowing for the calculation of relative or absolute binding free energies. researchgate.net These calculations are typically performed on ensembles of structures generated from molecular dynamics simulations.
Research Findings: There are no specific binding free energy calculations reported for this compound. However, the application of these methods to other ligand-protein systems is well-established. For example, FEP has been widely used in lead optimization to predict the change in binding affinity resulting from small chemical modifications to a ligand. A hypothetical calculation could compare the binding free energy of this compound with a closely related analog to predict which has a higher affinity for a given protein target.
Table 4: Hypothetical Binding Free Energy Calculation Data
| Method | System | Calculated ΔGbind (kcal/mol) | Experimental ΔGbind (kcal/mol) |
| MM/PBSA | This compound - Protein Kinase X | -8.5 ± 1.2 | Not Available |
| FEP (relative) | This compound -> 2-Thiophenacrylamide | -1.1 ± 0.3 | Not Available |
Note: This table is illustrative. The values are hypothetical and intended to show the type of data generated from such calculations.
Machine Learning and Deep Learning Approaches in Interaction Analysis
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting protein-ligand interactions and binding affinities. nih.govnih.gov These methods can learn complex patterns from large datasets of known protein-ligand complexes and their binding affinities.
Methodology: ML models for this purpose can be trained on various representations of the protein-ligand complex, including descriptors based on physicochemical properties, 2D structural information, or 3D atomic coordinates. nih.govresearchgate.net Techniques like Random Forest, Gradient Boosting, and various neural network architectures (e.g., Graph Neural Networks, Convolutional Neural Networks) are employed. nih.govresearchgate.net These models can predict binding affinity, classify molecules as binders or non-binders, or even generate novel molecules with desired properties.
Research Findings: While no ML models have been specifically published for this compound, there is a growing body of work on applying these techniques to furan-containing compounds and other small molecules. nih.gov For example, ML models have been developed to predict the biological activity of aromatase inhibitors, some of which contain furan rings. researchgate.net Such a model could be used to predict the potential activity of this compound if it falls within the model's applicability domain. The development of a specific model for furanacrylamides would require a substantial dataset of these compounds with measured binding affinities against a specific target.
Molecular Mechanisms of 2 Furanacrylamide Bioactivity
Mechanistic Investigations of Enzyme Inhibition
The ability of 2-furanacrylamide and its analogs to inhibit enzyme activity is a key aspect of their biological effects. Understanding the kinetics and structural basis of this inhibition provides crucial insights into their mechanism of action.
Kinetic Characterization of Enzyme-Ligand Interactions
Enzyme inhibition kinetics are fundamental to characterizing the interaction between an inhibitor and an enzyme. rose-hulman.edu These studies can reveal the mode of inhibition, such as competitive, noncompetitive, or uncompetitive, and determine the inhibitor's potency, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). rose-hulman.eduuniroma1.it
For competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an apparent increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). libretexts.org In contrast, noncompetitive inhibitors bind to a site other than the active site, causing a decrease in Vₘₐₓ without affecting Kₘ. uniroma1.it Uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, results in a decrease in both Vₘₐₓ and Kₘ. rose-hulman.edu Partial reversible inhibition is a less common mechanism where the enzyme-inhibitor complex can still produce a product, albeit at a slower rate, resulting in hyperbolic inhibition plots. nih.gov
The determination of these kinetic parameters is crucial for understanding how furan-acrylamide derivatives exert their effects. For instance, a study on various podophyllotoxin (B1678966) analogs, which share structural similarities with some bioactive acrylamides, revealed that while some esters exhibited potent inhibition of tubulin polymerization, this did not always correlate directly with their cytotoxicity, suggesting other factors like cellular uptake could be at play. chemrxiv.org
Table 1: Types of Reversible Enzyme Inhibition and their Kinetic Effects
| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Increases (apparent Kₘ) libretexts.org | Unchanged rose-hulman.edu |
| Noncompetitive | Inhibitor binds to an allosteric site, affecting catalysis. | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. rose-hulman.edu | Decreases (apparent Kₘ) | Decreases |
| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Varies | Decreases |
| Partial | The enzyme-inhibitor-substrate complex can yield a product. nih.gov | Varies | Decreases but not to zero |
This table provides a generalized overview of enzyme inhibition kinetics.
Structural Basis of Enzyme Inhibition (e.g., Tubulin Polymerization Inhibition by Furan-Acrylamide Analogs)
Tubulin, a crucial protein for microtubule formation and cell division, is a significant target for anticancer drugs. researchgate.net Several furan-acrylamide analogs have been investigated as tubulin polymerization inhibitors. rsc.org These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netcsic.es
For example, a series of acrylamide (B121943)–PABA analogs were designed as potential tubulin inhibitors. rsc.org The most potent compound, with a furan-2-yl group, demonstrated significant inhibition of β-tubulin polymerization, comparable to the reference drug colchicine. rsc.org This suggests that the furan (B31954) moiety plays a critical role in the binding interaction. Molecular modeling studies of similar inhibitors have shown that interactions, such as hydrogen bonds with residues like Thr179 and hydrophobic interactions with residues like Cys241 in the colchicine binding pocket, are crucial for their inhibitory activity. csic.es
The structural features of these inhibitors, including the presence and substitution patterns on the furan and acrylamide moieties, significantly influence their binding affinity and inhibitory potency. researchgate.netnih.gov
Molecular Basis of Receptor Binding and Activation/Modulation
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a central role in cellular signaling by recognizing a wide array of extracellular signals. nih.gov Ligands, including small molecules like this compound derivatives, can bind to these receptors and act as agonists, activating the receptor, or as antagonists, blocking its activation. msdmanuals.com
The binding of a ligand to a receptor's specific recognition site can induce a conformational change in the receptor protein. tmc.edu In the case of GPCRs, this conformational change can trigger the activation of associated G proteins, which then initiate downstream signaling cascades. khanacademy.org These cascades can involve the production of second messengers like cyclic AMP (cAMP) or the activation of signaling pathways like the inositol (B14025) phospholipid pathway. nih.gov
The specific interaction between a furan-acrylamide analog and a receptor depends on the three-dimensional structures of both the ligand and the receptor's binding pocket. The affinity and efficacy of the ligand are determined by the sum of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While direct studies on this compound binding to specific receptors are limited in the provided context, the general principles of ligand-receptor interactions apply. The structural and electronic properties of the furan ring and the acrylamide group would be key determinants of its receptor binding profile and subsequent biological response.
Covalent Adduct Formation with Biomolecules (e.g., Proteins, DNA)
Acrylamide and its derivatives are known to be reactive molecules that can form covalent adducts with biological macromolecules like proteins and DNA. researchgate.nethku.hk This reactivity is a significant contributor to their biological and toxicological effects.
Michael-Type Conjugation Reactions with Thiol Groups in Proteins
The α,β-unsaturated carbonyl group in this compound makes it susceptible to Michael-type addition reactions. mdpi.com In a biological context, the soft nucleophilic thiol groups of cysteine residues in proteins are prime targets for this type of reaction. researchgate.netnih.gov The reaction involves the addition of the thiolate anion to the β-carbon of the acrylamide, forming a stable thioether bond. nih.gov
This covalent modification can alter the structure and function of the targeted protein. researchgate.net The reactivity of the thiol group is influenced by its local environment, including the pKₐ of the cysteine residue. nih.gov For instance, the presence of nearby positively charged amino acids can lower the thiol's pKₐ, increasing the concentration of the more reactive thiolate form and thus accelerating the Michael addition. nih.gov This selective reactivity suggests that not all cysteine residues are equally susceptible to adduction by this compound.
Adduct Characterization and Identification
Identifying the specific proteins and amino acid residues targeted by this compound is crucial for understanding its mechanisms of action. Mass spectrometry (MS) is a powerful tool for characterizing these covalent adducts. mdpi.com
Top-down MS analysis of the intact protein can confirm the formation of a covalent adduct by detecting a mass increase corresponding to the addition of the this compound molecule. semanticscholar.org For more detailed information, bottom-up proteomics approaches are used. This involves the proteolytic digestion of the adducted protein into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. mdpi.com By comparing the peptide maps of the modified and unmodified protein, peptides containing the adduct can be identified. Subsequent fragmentation of the modified peptide in the mass spectrometer (MS/MS) can pinpoint the exact amino acid residue that has been modified. mdpi.com
While direct adduct identification for this compound is not detailed in the provided search results, studies on acrylamide itself have shown the formation of adducts with cysteine residues in various proteins. researchgate.net Furthermore, research on other reactive compounds demonstrates the utility of these MS-based methods for identifying adducts with both proteins and DNA. berkeley.edunih.govnih.govmdpi.com For instance, N7-(2-carbamoyl-2-hydroxyethyl)guanine has been identified as a DNA adduct formed from the acrylamide metabolite, glycidamide. nih.govfigshare.com
Modulation of Cellular Pathways at the Molecular Level (e.g., Mitochondrial ROS Induction)
The bioactivity of this compound and related compounds involves the modulation of various cellular signaling pathways. A key mechanism is the induction of mitochondrial Reactive Oxygen Species (ROS). nih.govnih.govmdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal mitochondrial metabolism. nih.govnih.gov However, their overproduction can lead to oxidative stress, a condition implicated in a variety of cellular responses and pathologies. frontiersin.org
The induction of mitochondrial ROS can trigger a cascade of events within the cell. This process, sometimes referred to as ROS-induced ROS release (RIRR), can amplify the initial signal. nih.govmdpi.com This amplification can lead to the opening of the mitochondrial permeability transition pore (mPTP), which allows for the release of more ROS and other molecules into the cytoplasm, potentially leading to cell death. nih.govnih.gov
Cellular pathways are highly interconnected. For instance, the activation of Protein Kinase C (PKC) can influence the MAPK signaling pathway. frontiersin.org The modulation of these pathways can affect a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. frontiersin.org The specific outcomes of this compound's interaction with these pathways are a subject of ongoing research.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity. nih.govnih.gov These studies involve synthesizing and testing a series of related compounds to determine which chemical features are essential for their effects. sciforum.netshd-pub.org.rs
For example, in a series of related compounds, modifications to different parts of the molecule, such as substituting various chemical groups on a core scaffold, can lead to significant changes in potency and selectivity. nih.govnih.gov Researchers might replace a phenyl ring with a cyclohexyl ring to determine if aromaticity is necessary for activity, or introduce different substituents to explore the effects of electronic properties and steric bulk. nih.gov
Detailed SAR studies on related heterocyclic compounds have provided valuable insights. For instance, the formation of DNA adducts by heterocyclic aromatic amines (HAAs) is a critical step in their carcinogenic activity, and the rate of this formation is highly dependent on their chemical structure. nih.gov The metabolism of these compounds, often involving enzymes like Cytochrome P450 1A2, can either detoxify them or activate them into more potent forms. nih.gov
Table 1: Research Findings on Molecular Mechanisms
| Finding | Cellular/Molecular Target | Implication |
|---|---|---|
| Induction of Mitochondrial ROS | Mitochondria | Can lead to oxidative stress and trigger downstream signaling pathways. nih.govnih.govmdpi.com |
| Modulation of MAPK Pathway | Mitogen-activated protein kinases | Affects cell proliferation, differentiation, and apoptosis. frontiersin.org |
| Formation of DNA Adducts | DNA | Can lead to mutations and potentially carcinogenesis. nih.gov |
Applications of 2 Furanacrylamide in Advanced Materials Science and Catalysis Research
Polymerization and Materials Engineering
The dual functionality of 2-Furanacrylamide allows for its use in creating a diverse array of polymeric materials. The acrylamide (B121943) portion provides a readily polymerizable vinyl group, while the furan (B31954) moiety can participate in unique chemical transformations, offering a pathway to advanced material design.
Synthesis of Furan-Acrylamide Based Polymers and Copolymers
The polymerization of furan-containing acrylamide monomers, such as N-[(Furan-2-yl)methyl]acrylamide (FMA), a close structural analog of this compound, has been successfully achieved primarily through free-radical polymerization. asianpubs.orgresearchgate.net This method utilizes initiators to create polymers and copolymers with specific functionalities.
In a typical synthesis, a monomer like FMA is dissolved in a solvent such as toluene (B28343), and a radical initiator like benzoyl peroxide (BPO) is added. asianpubs.orgresearchgate.net The reaction is conducted under an inert atmosphere at elevated temperatures (70-90 °C) to initiate the polymerization process. asianpubs.orgresearchgate.net The resulting polymer's formation is confirmed by the disappearance of the olefinic C=C stretching band in FTIR spectra, indicating the conversion of the monomer's double bond into the polymer backbone. asianpubs.orgresearchgate.net
Copolymerization is another key strategy, where this compound can be polymerized with other vinyl monomers. This approach allows for the fine-tuning of the final material's properties. For instance, copolymerizing with hydrophilic monomers can enhance water solubility, while incorporating other functional monomers can introduce specific chemical reactivity or physical characteristics. The synthesis of acrylamide copolymers with monomers like N-vinylpyrrolidone or as graft copolymers with natural polymers like locust bean gum demonstrates the versatility of this approach.
Table 1: Research Findings on the Polymerization of Furan-Acrylamide and Related Monomers
| Monomer(s) | Polymerization Type | Initiator/Catalyst | Solvent/Conditions | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| N-[(Furan-2-yl)methyl]acrylamide (FMA) | Free Radical Polymerization | Benzoyl Peroxide (BPO) | Toluene, 70-90°C, N₂ atmosphere | The rate of polymerization was determined to be Rₚ = k[BPO]⁰·⁵¹[FMA]¹·⁶⁹. An overall activation energy of 84 kJ mol⁻¹ was found. | asianpubs.orgresearchgate.net |
| Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA) | Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | Dioxane, 65°C | The monomer was successfully copolymerized with conventional monomers like methyl methacrylate (B99206) (MMA) and vinyl acetate (B1210297) (VA). | researchgate.net |
| Acrylamide (AM) and Furan-based dyes | Photopolymerization | Furan-based chalcones / Iodonium salt / EDB | Thin films, irradiation at 405 nm | Furan-based dyes can act as efficient photoinitiators for the free-radical polymerization of acrylamide, achieving high monomer conversion. | mdpi.com |
| Acrylamide (AM) and Locust Bean Gum (LBG) | Microwave-assisted Graft Copolymerization | Potassium Persulphate (KPS) | Aqueous medium | Graft copolymers exhibited good flocculation properties and pH-responsive swelling behavior. |
Development of Thermoresponsive Materials through Diels-Alder Chemistry
A significant application of the furan moiety in this compound is its use as a diene in the Diels-Alder reaction. mdpi.comscielo.br This [4+2] cycloaddition reaction, typically with a dienophile such as a maleimide (B117702), is thermally reversible. mdpi.comscielo.br At lower temperatures, the furan and maleimide groups react to form a stable adduct, creating cross-links within a polymer network. scielo.brbournemouth.ac.uk Upon heating, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking these cross-links and causing the material to soften or dissolve. mdpi.commdpi.com
This reversible cross-linking is the foundation for creating thermoresponsive and self-healing materials. mdpi.com Polymers containing pendant furan groups, derived from this compound, can be cross-linked with bismaleimide (B1667444) compounds. When the resulting material is damaged, heating it to a specific temperature (e.g., 80-140 °C) initiates the retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer chains to flow and rebond upon cooling, thus "healing" the damage. mdpi.com The efficiency and temperature-responsiveness of these materials can be tuned by altering the stoichiometry between the furan and maleimide functional groups. mdpi.com
Catalytic Applications and Ligand Design
While this compound itself is not typically used directly as a catalyst, its constituent functional groups—the furan ring and the acrylamide group—make it an interesting candidate for ligand design in coordination chemistry and catalysis. vulcanchem.comvulcanchem.comresearchgate.net
A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The design of the ligand is crucial as it influences the catalyst's stability, activity, and selectivity. The furan ring in this compound contains an oxygen atom with lone pairs of electrons, and the acrylamide group possesses both a nitrogen atom and a carbonyl oxygen, all of which can act as potential coordination sites for metal ions. vulcanchem.comresearchgate.net
For instance, acrylamide-derived ligands have been shown to form stable complexes with transition metals like copper(II) and cobalt(II). researchgate.net In these complexes, coordination can occur through the nitrogen atom of an attached heterocyclic ring (like pyrazole) and the carbonyl oxygen of the amide group, forming a stable chelate ring structure. researchgate.net Similarly, the oxygen atom of the furan ring can coordinate to a metal center, and this interaction has been utilized in the development of ruthenium-based metathesis catalysts. mdpi.com
By modifying the this compound structure, it is possible to design bifunctional or pincer-type ligands. These ligands can bind strongly to a metal center and create a specific chemical environment that promotes a desired catalytic reaction, such as C-H bond activation or enantioselective transformations. researchgate.netacs.org For example, iridium complexes with chiral diphosphite ligands have been used for the hydroalkenylation of alkenes with acrylamides, producing valuable chiral molecules. acs.org The principles of using furan and acrylamide moieties in ligand design suggest a strong potential for developing novel catalysts based on this compound for a wide range of organic transformations. vulcanchem.comresearchgate.net
Green Chemistry Principles Applied to 2 Furanacrylamide Research
Sustainable Synthetic Methodologies for 2-Furanacrylamide
Sustainable methodologies focus on creating efficient, safe, and environmentally benign synthetic routes. For this compound, this involves maximizing the incorporation of starting materials into the final product, using safer auxiliary substances, and utilizing renewable starting materials.
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com Reactions with high atom economy are fundamental to green chemistry as they minimize waste at the molecular level. google.com
Addition and rearrangement reactions are considered 100% atom-economical by nature. chemistry-teaching-resources.com However, many common reactions, such as substitutions and eliminations, generate stoichiometric byproducts, thus lowering their atom economy. The synthesis of this compound often involves condensation reactions, such as the Horner-Wadsworth-Emmons reaction, which are not perfectly atom-economical. google.com
To illustrate this, a hypothetical calculation for a Wittig-type reaction is presented below.
Table 1: Hypothetical Atom Economy Calculation for a this compound Synthesis Route
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product | Atoms Wasted |
| 2-Furaldehyde | C₅H₄O₂ | 96.08 | C₅H₄O | PO(C₆H₅)₃ |
| (Carbamoylmethyl)triphenylphosphonium chloride | C₂₀H₁₉ClNOP | 351.80 | C₂H₃NO | |
| Desired Product: this compound | C₇H₇NO₂ | 137.14 | ||
| Atom Economy (%) | (137.14 / (96.08 + 351.80)) * 100 = 30.6% |
Note: This is a representative calculation. The actual atom economy will vary based on the specific reagents and reaction pathway.
Research efforts are directed towards developing catalytic routes that can improve atom economy by avoiding stoichiometric reagents and byproducts.
The choice of solvents and other auxiliary substances (e.g., separation agents) is a key consideration in green chemistry. reagent.co.uk Many traditional organic solvents are volatile, toxic, and flammable. Research focuses on replacing these with safer alternatives. Water is considered the safest solvent, but its use is dependent on the solubility of the reactants. reagent.co.uk
In the context of furan (B31954) chemistry, solvents like toluene (B28343) have been used but are targeted for replacement. google.commdpi.com Greener alternatives that could be applied to this compound synthesis include:
Bio-based solvents: Ethanol produced from renewable sources is a favorable green solvent. sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a safer alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. scientificlabs.co.uk
Cyclopentyl methyl ether (CPME): Produced via a 100% atom-economical reaction, it serves as a substitute for ether solvents. scientificlabs.co.uk
Ionic Liquids and Deep Eutectic Solvents: These can offer low volatility and tunable properties, potentially improving reaction conditions and simplifying product separation.
Table 2: Comparison of Traditional vs. Green Solvents
| Solvent | Type | Key Issues | Potential Green Alternative | Benefits of Alternative |
| Toluene | Aromatic Hydrocarbon | Toxic, Volatile Organic Compound (VOC) | Cyclopentyl Methyl Ether (CPME) | Higher boiling point, lower peroxide formation, produced via an atom-economical process. scientificlabs.co.uk |
| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, VOC | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, lower peroxide formation, less water-soluble for easier separation. scientificlabs.co.uk |
| Dichloromethane | Halogenated | Suspected carcinogen, environmental persistence | Bio-ethanol / Water | Low toxicity, renewable, biodegradable. reagent.co.uksigmaaldrich.com |
| N,N-Dimethylformamide (DMF) | Amide | Reprotoxic, VOC | 1-Butylpyrrolidin-2-one | Not classified as reprotoxic. scientificlabs.co.uk |
The use of heterogeneous catalysts also contributes to this principle by simplifying separation processes and eliminating the need for quenching agents that generate additional waste. researchgate.net
A central tenet of green chemistry is the use of renewable, rather than depleting, feedstocks. heraeus-precious-metals.com this compound is well-positioned in this regard, as its furan core can be derived from biomass. The primary renewable precursor for many furan compounds is furfural (B47365).
Furfural is produced from the dehydration of C5 sugars (like xylose), which are abundant in lignocellulosic biomass, such as agricultural residues (e.g., corncobs, sugarcane bagasse) and wood waste. nih.govnovomof.com This positions furfural as a key platform chemical in a bio-based economy. The synthesis of this compound can therefore start from a renewable source, reducing reliance on fossil fuels. google.com
The general pathway from biomass to furan-based chemicals is as follows:
Depolymerization: Hemicellulose from biomass is broken down into C5 sugars (xylose). nih.gov
Dehydration: Acid-catalyzed dehydration of xylose yields furfural. nih.gov
Functionalization: Furfural undergoes further chemical transformations, such as oxidation, amination, or condensation, to produce a variety of furan derivatives, including precursors for this compound.
Catalysis in Green Synthesis of this compound
Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, efficient, and less waste-intensive than stoichiometric reactions. studymind.co.uk Catalysts lower the activation energy of reactions, enabling them to proceed under milder conditions and often with higher atom economy. studymind.co.uk
In the synthesis of this compound and related compounds, catalysis plays several key roles:
Furfural Conversion: The conversion of biomass-derived furfural into intermediates is a catalytically driven process. This includes the oxidation of furfural to 2-furoic acid or the reductive amination to furfurylamine, which can be precursors for the acrylamide (B121943) side chain.
Heterogeneous Catalysis: The use of solid catalysts, such as metals supported on materials like alumina (B75360) or activated carbon, is highly advantageous. google.comfrontiersin.org These catalysts are easily separated from the reaction mixture, facilitating reuse and minimizing product contamination, which simplifies purification and reduces waste. researchgate.net Both noble metals (e.g., Pd, Ru) and more abundant, less costly non-noble metals (e.g., Co, Mn) have been investigated for furan transformations. frontiersin.orgmdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions (ambient temperature and pressure, neutral pH). mdpi.com The use of enzymes, such as hydrolases or oxidoreductases, could provide highly specific routes to this compound or its precursors, eliminating the need for protecting groups and reducing the formation of byproducts.
Table 3: Catalytic Approaches in Furan Chemistry Relevant to this compound Synthesis
| Catalytic Approach | Catalyst Example | Relevant Transformation | Green Chemistry Advantages |
| Heterogeneous Catalysis | Pd/Al₂O₃ | Decarbonylation of furfural | Easy separation and reuse, reduces waste. google.com |
| Heterogeneous Catalysis | Co₃O₄/Mn₀.₂Co | Oxidation of HMF to FDCA | Use of non-noble metals, high yield. frontiersin.org |
| Homogeneous Catalysis | Horner-Wadsworth-Emmons Reagents | Olefination (e.g., Aldehyde to Acrylamide) | High E-isomer selectivity. google.com |
| Biocatalysis | Enzymes (e.g., Lipases, Hydratases) | Esterification, Hydration | High selectivity, mild conditions, biodegradable catalyst. mdpi.com |
Waste Minimization and Process Intensification
Waste minimization involves a holistic approach to process design with the primary goal of preventing waste generation. lumenlearning.comwikipedia.org This is closely linked to process intensification, which aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. numberanalytics.com
Strategies for waste minimization in the production of this compound include:
Source Reduction: Optimizing reaction stoichiometry and conditions to maximize yield and minimize byproduct formation. lumenlearning.com
Recycling: Recovering and reusing solvents and unreacted starting materials.
Use of Heterogeneous Catalysts: As mentioned, these catalysts are easily recovered and reused, preventing waste from spent catalysts and separation agents. researchgate.net
Process intensification can be achieved through:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers significant advantages. Flow reactors, especially microreactors, provide superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivity. icheme.org They also enhance safety by minimizing the volume of hazardous materials present at any given time.
Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as in reactive distillation or membrane reactors, can dramatically improve efficiency and reduce the plant's footprint and capital cost. researchgate.net For example, a process could be designed where this compound is synthesized and simultaneously separated from byproducts in one continuous operation.
Advanced Analytical Methodologies for 2 Furanacrylamide Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-Furanacrylamide from interfering components in a sample. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. rsc.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. waters.com For this compound, reversed-phase HPLC is typically the most effective mode.
In a typical reversed-phase setup, a non-polar stationary phase, such as octadecyl-silica (C18), is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic modifier, like acetonitrile (B52724) or methanol, frequently with additives such as formic acid to control the pH and improve peak shape. chromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, leveraging the chromophoric nature of the this compound molecule. chromatographyonline.com Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard. waters.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides effective retention and separation for moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization state and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute the analyte from the column. |
| Elution Mode | Gradient Elution | Allows for the separation of compounds with a range of polarities and shortens analysis time. chromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/PDA at specific wavelength (e.g., ~270-310 nm) | The furan (B31954) ring and acrylamide (B121943) moiety provide strong UV absorbance for sensitive detection. |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nist.gov While this compound itself has limited volatility, GC-MS analysis can be achieved following a derivatization step. Derivatization converts the polar N-H group into a less polar, more volatile moiety, improving its chromatographic behavior. nih.gov A common approach for similar compounds like acrylamide is bromination, which also introduces isotopic patterns that aid in identification. chem-agilent.com
In this method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. oiv.int Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), fragmented, and detected based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum serves as a chemical fingerprint for identification. chem-agilent.com
Table 2: Representative GC-MS Conditions for Derivatized this compound
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization Agent | Brominating agent (e.g., KBr/HBr) or Silylating agent (e.g., BSTFA) | Increases volatility and thermal stability for GC analysis. nih.gov |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Provides good resolution for a wide range of derivatized organic compounds. |
| Carrier Gas | Helium at a constant flow rate | Inert gas to transport the analyte through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | Temperature ramp (e.g., 50 °C hold, then ramp to 300 °C) | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Detection | Scan Mode or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM mode is used for enhanced sensitivity in quantification. researchgate.net |
To enhance separation efficiency and throughput, advanced chromatographic systems are employed. Miniaturized chromatography, utilizing chip-based platforms, offers benefits such as reduced sample and solvent consumption, faster analysis times, and improved sensitivity. numberanalytics.comnih.gov These systems are ideal for high-throughput screening or when sample volume is limited. numberanalytics.com
Multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LCxLC), provides a significant increase in peak capacity for analyzing extremely complex samples. nist.gov In an LCxLC system, the sample is subjected to two independent separation mechanisms, for example, using columns with orthogonal properties. nist.govshimadzu.com This approach allows for the resolution of this compound from co-eluting matrix components that would otherwise interfere with quantification in a one-dimensional separation. nist.gov
Hyphenated Techniques (e.g., LC-MS/MS for Complex Research Matrices)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the trace-level quantification of this compound in challenging matrices like food, environmental, or biological samples. rsc.orgmdpi.com This hyphenated technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. rsc.orgchromatographyonline.com
After separation on the HPLC column, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for accurate quantification even in the presence of complex matrix effects. nih.govnih.gov
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ ion of this compound |
| Product Ion 1 (Q3 - Quantifier) | Most abundant, stable fragment ion |
| Product Ion 2 (Q3 - Qualifier) | Second most abundant, stable fragment ion for identity confirmation |
Sample Preparation and Enrichment Techniques for Complex Research Samples
Effective sample preparation is critical for reliable analysis, as it involves isolating this compound from the sample matrix and removing interferences that could compromise the results. drawellanalytical.com The choice of technique is dictated by the matrix type and the subsequent analytical method.
Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique. nih.gov A sample extract is passed through a solid sorbent cartridge that retains the analyte or the interferences. The analyte is then eluted with a small volume of a different solvent. For this compound, reversed-phase or mixed-mode sorbents can be effective.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate). drawellanalytical.com It is a fundamental method for extracting analytes from aqueous solutions.
Dispersive Solid-Phase Extraction (dSPE): Often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, dSPE involves adding a sorbent material directly to the sample extract to bind and remove interfering substances like lipids and pigments. nih.gov This is followed by centrifugation to separate the cleaned extract.
Protein Precipitation: For biological samples like plasma, proteins are often removed by adding a solvent like acetonitrile or an acid, which causes them to precipitate out of solution. thermofisher.com
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Primary Application for this compound |
|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. | Cleanup and concentration from aqueous extracts (e.g., coffee, processed foods). thermofisher.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Initial extraction from aqueous samples or as a cleanup step. drawellanalytical.com |
| Dispersive SPE (dSPE) | Sorbent is mixed directly with the sample extract. | Rapid cleanup of extracts from complex matrices like fruits, vegetables, or grains. nih.gov |
Advanced Spectroscopic Techniques for In-Situ and Real-Time Monitoring
While chromatography provides separation and quantification, advanced spectroscopic techniques can offer real-time and in-situ monitoring of chemical processes, which could be applied to study the formation kinetics of this compound during thermal processing. mdpi.com
Raman Spectroscopy: This non-destructive technique provides detailed chemical and structural information by measuring the inelastic scattering of monochromatic light. nih.gov Fiber-optic probes can be used for in-line monitoring within a reactor or processing environment, potentially tracking the appearance of the furan or amide vibrational bands associated with this compound formation.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for real-time analysis. nih.gov It measures the absorption of light in the near-infrared region, which corresponds to overtones and combination bands of fundamental molecular vibrations. While less specific than Raman or mid-IR spectroscopy, its ability to penetrate samples makes it suitable for monitoring bulk composition changes during reactions. mdpi.com
These Process Analytical Technology (PAT) tools can provide continuous data on the concentration of this compound, enabling a deeper understanding of its formation pathways and allowing for process optimization to control its presence. mdpi.comnih.gov
Future Research Avenues and Outstanding Challenges in 2 Furanacrylamide Chemistry
Exploration of Novel Synthetic Routes and Functionalization
The development of new synthetic pathways to 2-furanacrylamide and its derivatives is a primary focus of ongoing research. Traditional methods often face limitations, prompting the exploration of more efficient and sustainable alternatives. A key area of interest is the development of catalytic methods that can replace stoichiometric activating reagents, which are commonly used but generate significant waste. ucl.ac.uk
Future research will likely concentrate on:
Catalytic Amidation: Investigating novel catalysts for the direct amidation of furan-2-acrylic acid or its esters. This could involve exploring transition metal catalysts or organocatalysts to improve reaction efficiency and reduce byproducts. ucl.ac.uk
Bio-based Synthesis: Leveraging biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to create sustainable routes to this compound. catalysis-summit.comnih.gov This aligns with the principles of green chemistry by utilizing renewable feedstocks. catalysis-summit.comnih.gov
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Functionalization Strategies: Developing new methods to functionalize the furan (B31954) ring and the acrylamide (B121943) moiety to create a diverse library of derivatives. iiserpune.ac.in This includes exploring reactions like fluorocyclisation and aminofluorination to introduce new functionalities and potentially enhance the biological activity or material properties of the resulting compounds. le.ac.uk For instance, novel tandem cyclization reactions have been used to create complex polycyclic compounds from 2(5H)-furanone derivatives. sioc-journal.cn
A comparison of potential synthetic approaches is outlined below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Amidation | High atom economy, reduced waste, milder reaction conditions. | Catalyst cost, stability, and separation; limited substrate scope. |
| Bio-based Synthesis | Use of renewable feedstocks, reduced environmental impact, potential for cost reduction. catalysis-summit.comresearchgate.net | Efficiency of biomass conversion, purification of intermediates. nih.gov |
| Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability. | Initial setup cost, potential for clogging with solid materials. |
| Novel Functionalization | Access to new chemical space, potential for novel properties and applications. | Development of selective and efficient reaction conditions. |
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new ones. While the formation of related compounds like acrylamide from asparagine and sugars through the Maillard reaction has been studied, the specific mechanistic pathways for this compound reactions require further investigation. researchgate.netresearchgate.net
Key areas for future mechanistic studies include:
Polymerization Mechanisms: Investigating the kinetics and mechanisms of this compound polymerization to control the properties of the resulting polymers. This includes studying the role of initiators, solvents, and temperature on the polymerization process.
Cycloaddition Reactions: Exploring the Diels-Alder and other cycloaddition reactions of the furan ring in this compound to synthesize complex polycyclic structures. Understanding the stereoselectivity and regioselectivity of these reactions is a key challenge.
Enzymatic Transformations: Exploring the use of enzymes to catalyze reactions of this compound. acs.org Enzymes can offer high specificity and operate under mild conditions, aligning with green chemistry principles. acs.org For example, enzymatic polymerizations are being explored for creating bio-based polyesters and polyamides from furan-based monomers. acs.org
Degradation Pathways: Studying the thermal and photochemical degradation pathways of this compound to understand its stability and potential environmental fate. This is particularly relevant for applications where the material may be exposed to harsh conditions.
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction outcomes. tms.org For this compound, computational methods can provide valuable insights that complement experimental studies.
Future research in this area should focus on:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) and other quantum mechanical methods to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.comrsc.org DFT can be used to investigate reaction mechanisms, predict the stability of isomers, and understand intermolecular interactions. rsc.orgmdpi.com
Molecular Docking and Dynamics: Employing molecular docking simulations to predict the binding affinity and interaction modes of this compound derivatives with biological targets, which is crucial for drug discovery applications. mdpi.com Molecular dynamics simulations can provide insights into the conformational changes and dynamic behavior of these molecules in different environments.
QSAR/QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of this compound derivatives with their biological activities or physical properties. mdpi.com These models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.
Reaction Pathway Prediction: Utilizing computational tools to map potential energy surfaces and identify transition states for various reactions involving this compound. researchgate.net This can help in understanding reaction mechanisms and predicting the feasibility of new synthetic routes. researchgate.net
Comprehensive Mechanistic Studies of Molecular Interactions
A detailed understanding of the non-covalent interactions involving this compound is fundamental to predicting its behavior in various systems, from biological environments to material composites.
Future research directions include:
Host-Guest Chemistry: Investigating the formation of inclusion complexes with cyclodextrins, cucurbiturils, and other host molecules. This can be used to modify the solubility, stability, and reactivity of this compound.
Self-Assembly and Aggregation: Studying the self-assembly behavior of this compound and its derivatives in solution and in the solid state. This is crucial for understanding its crystallization behavior and for the design of new materials with controlled nanostructures.
Interactions with Biomolecules: Characterizing the interactions of this compound with proteins, DNA, and other biomolecules. nih.gov This is essential for understanding its biological activity and for the development of new therapeutic agents. Techniques like NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry can provide detailed information about these interactions.
Expansion of Applications in Emerging Fields
While this compound and its derivatives have shown promise in various areas, there is significant potential for their application in emerging fields. Furan-based compounds are seen as sustainable replacements for petroleum-based counterparts in various applications. catalysis-summit.com
Potential emerging applications include:
Materials Science: Developing new polymers and composites based on this compound with tailored properties such as high thermal stability, specific mechanical strength, or biodegradability. mdpi.comresearchgate.net Furan-based polymers are being investigated as alternatives to traditional plastics. catalysis-summit.com
Drug Discovery: Utilizing the this compound scaffold for the design and synthesis of new therapeutic agents. vulcanchem.com The furan ring is a common motif in bioactive natural products and pharmaceuticals. researchgate.net The acrylamide group can act as a Michael acceptor, enabling covalent interactions with biological targets. vulcanchem.com
Smart Materials: Designing "intelligent" hydrogels and polymers based on this compound that respond to external stimuli such as pH, temperature, or light. mdpi.com These materials could have applications in drug delivery, sensors, and actuators. mdpi.com
Food Science: Investigating the role of this compound and related furan derivatives in food chemistry, including their formation during thermal processing and their potential impact on food quality and safety. thermofisher.comnih.govmdpi.comresearchgate.net
Addressing Sustainability and Green Chemistry Challenges
The principles of green chemistry are increasingly important in chemical research and manufacturing. pjoes.comnih.gov Future work on this compound must address sustainability challenges throughout its lifecycle.
Key challenges and research opportunities include:
Renewable Feedstocks: As previously mentioned, developing efficient and economical processes to produce this compound from renewable biomass is a major goal. nih.govresearchgate.net This reduces reliance on fossil fuels and contributes to a circular economy. catalysis-summit.com
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.orgmygreenlab.org This involves choosing reactions with high atom economy and avoiding the use of stoichiometric reagents and protecting groups. ucl.ac.ukacs.org
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. pjoes.commygreenlab.org
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org The use of catalysis and process intensification techniques like microwave or ultrasonic irradiation can contribute to this goal. unito.it
Lifecycle Analysis: Conducting comprehensive lifecycle assessments of this compound production and use to identify environmental hotspots and guide the development of more sustainable processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Furanacrylamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via acylation of furfurylamine using acryloyl chloride. Key variables include solvent choice (e.g., dichloromethane vs. tetrahydrofuran), reaction temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Yield optimization requires monitoring by TLC and confirming purity via HPLC (>95%) and NMR (e.g., absence of unreacted furfurylamine at δ 2.8 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR : Look for acrylamide protons (δ 5.6–6.3 ppm for vinyl protons; δ 6.5–7.2 ppm for furan protons).
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹; furan C-O-C asymmetric stretch at ~1260 cm⁻¹.
- HRMS : Exact mass [M+H]⁺ = 138.0555 (C₇H₇NO₂). Cross-validate with PubChem data (InChIKey: BQDNZWGZANOLIJ-AATRIKPKSA-N) to rule out structural analogs .
Q. How can researchers detect and quantify trace levels of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Quantify via multiple reaction monitoring (MRM) transitions (m/z 138 → 94 for quantification; m/z 138 → 66 for confirmation). Validate with spiked recovery experiments (80–120% recovery) and limit of detection (LOD) < 0.1 ng/mL .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). To reconcile
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (<0.1% DMSO).
- Dose-response validation : Perform IC₅₀ comparisons across studies using nonlinear regression (GraphPad Prism).
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data, addressing heterogeneity via subgroup analysis (e.g., molecular docking vs. empirical binding assays) .
Q. How can computational modeling predict the stability and reactivity of this compound under physiological conditions?
- Methodological Answer :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model hydrolysis pathways (e.g., amide bond cleavage at pH 7.4).
- Molecular dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) in GROMACS to assess binding affinity (ΔG < −5 kcal/mol suggests stability).
- ADMET prediction : Tools like SwissADME evaluate metabolic liabilities (e.g., cytochrome P450 interactions) .
Q. What methodological frameworks address the lack of reproducibility in this compound polymerization studies?
- Methodological Answer : Reproducibility issues often stem from initiator purity (e.g., AIBN recrystallization) or oxygen inhibition. Mitigate via:
- Strict inert conditions : Use Schlenk lines for degassing monomers and solvents.
- Real-time monitoring : Employ in-situ FT-IR to track conversion rates.
- Collaborative validation : Share protocols via platforms like Protocols.io and cross-validate across labs .
Data Presentation and Analysis
Q. How should researchers structure discussions on conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) in this compound reactions?
- Methodological Answer :
- Comparative kinetic studies : Use Arrhenius plots (Eₐ differences >10 kJ/mol suggest distinct mechanisms).
- Isotopic labeling : Introduce ¹³C at the acrylamide carbonyl to track intermediates via NMR.
- Controlled radical trapping : Add TEMPO to quench radical pathways; observe reaction inhibition via GC-MS .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity thresholds in this compound studies?
- Methodological Answer :
- Probit analysis : Fit dose-response data to estimate LD₅₀ (lethal dose for 50% population).
- Benchmark dose (BMD) modeling : Use EPA’s BMDS software to identify lower confidence limits (BMDL) for regulatory thresholds.
- Cox proportional hazards model : Assess longitudinal toxicity in animal studies (e.g., tumor incidence over 24 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
